molecular formula C9H8BrNO3 B14823531 4-Bromo-3-cyclopropoxypicolinic acid

4-Bromo-3-cyclopropoxypicolinic acid

Cat. No.: B14823531
M. Wt: 258.07 g/mol
InChI Key: YWXFKEHTNUJSNG-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxypicolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a bromine atom at the 4th position and a cyclopropoxy group at the 3rd position on the picolinic acid skeleton. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropoxypicolinic acid typically involves multiple steps. One common method starts with the bromination of picolinic acid to introduce the bromine atom at the 4th position. This is followed by the introduction of the cyclopropoxy group at the 3rd position through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the cyclopropoxy group into other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often in the presence of catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers.

Scientific Research Applications

4-Bromo-3-cyclopropoxypicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and specificity. The compound may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxypicolinic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Chloro-3-cyclopropoxypicolinic acid: Similar structure but with a chlorine atom instead of a bromine atom.

    3-Cyclopropoxypicolinic acid: Lacks the bromine atom at the 4th position.

Uniqueness

4-Bromo-3-cyclopropoxypicolinic acid is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C9H8BrNO3/c10-6-3-4-11-7(9(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

YWXFKEHTNUJSNG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(=O)O)Br

Origin of Product

United States

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